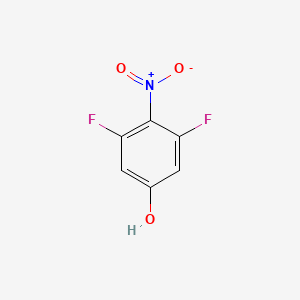

3,5-Difluoro-4-nitrophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-difluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNBXAHODWXJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591238 | |

| Record name | 3,5-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147808-41-1 | |

| Record name | 3,5-Difluoro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147808-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Difluoro 4 Nitrophenol

Established Precursors and Transformational Strategies

The synthesis of 3,5-Difluoro-4-nitrophenol primarily relies on two strategic approaches: the regioselective nitration of a difluorophenol precursor or the fluorination of a substituted nitrophenol.

Regioselective Nitration of Difluorophenols

The direct nitration of 3,5-difluorophenol (B1294556) is a common and straightforward method for the synthesis of this compound. The hydroxyl group of the phenol (B47542) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The fluorine atoms are deactivating groups but also ortho-, para-directors. In the case of 3,5-difluorophenol, the 4-position (para to the hydroxyl group) is sterically accessible and electronically activated, making it the primary site for nitration.

The reaction is typically carried out using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. google.comresearchgate.net The choice of solvent and reaction temperature can influence the selectivity and yield of the reaction. For instance, the nitration of 2,6-dichloro-3,5-difluorophenol (B1304056) has been achieved using 98% nitric acid in acetic acid, resulting in the corresponding 4-nitro derivative. prepchem.comprepchem.com While this example involves a different substrate, the principle of nitrating a dihalogenated phenol is analogous.

Challenges in this approach include the potential for the formation of isomeric byproducts, such as 2-nitro and 6-nitro isomers, and dinitrated products. Controlling the reaction conditions, such as temperature and the stoichiometry of the nitrating agent, is crucial to minimize these side reactions.

Table 1: Representative Conditions for the Nitration of Dihalogenated Phenols

| Precursor | Nitrating Agent | Catalyst/Solvent | Product | Purity/Yield | Reference |

|---|

Fluorination of Substituted Nitrophenols

An alternative strategy involves the introduction of fluorine atoms onto a pre-existing nitrophenol scaffold. This approach is less common for the synthesis of this compound due to the difficulty of selective fluorination in the desired positions. However, methods for the fluorination of aromatic rings exist, such as nucleophilic aromatic substitution (SNAr) on activated substrates.

For example, the synthesis of 3,5-difluoropyridine (B1298662) has been achieved, which could potentially be a precursor. mdpi.com The synthesis of 3,5-difluorophenol itself can be accomplished from 3,5-difluoroaniline (B1215098) via a diazo and hydrolysis reaction. patsnap.com While not a direct fluorination of a nitrophenol, these methods highlight the synthesis of the core 3,5-difluoro-substituted ring system.

Multi-Component and Cascade Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. nih.govuniba.it While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs could be applied. For instance, a reaction involving a difluorinated building block, a nitrating agent, and a phenolic precursor could potentially be developed.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, could also be envisioned. For example, a reaction sequence involving the formation of the aromatic ring followed by in-situ fluorination and nitration could streamline the synthesis. The development of such methodologies remains an active area of research.

Process Optimization and Scalability Considerations for this compound Synthesis

Optimizing the synthesis of this compound for industrial-scale production requires careful consideration of several factors. For nitration reactions, key parameters to optimize include the molar ratio of reactants, reaction temperature, and reaction time. acs.org Continuous flow reactors are increasingly being used for nitration processes as they offer better control over reaction parameters, improved safety, and can lead to higher yields and purity. acs.orgresearchgate.net

A study on the continuous flow nitration of o-xylene (B151617) demonstrated that parameters like temperature, the ratio of sulfuric acid to nitric acid, and residence time significantly impact the reaction's outcome. researchgate.net Similar principles would apply to the nitration of 3,5-difluorophenol. The use of solid acid catalysts, such as zeolites, can also offer advantages in terms of catalyst recyclability and waste reduction.

Strategies for Isolation and Purification of this compound from Isomeric Mixtures

The nitration of 3,5-difluorophenol can lead to the formation of isomeric byproducts, primarily the 2-nitro and 6-nitro isomers. The separation of these isomers is crucial to obtain high-purity this compound. Several techniques can be employed for this purpose.

Steam distillation is a classic method for separating volatile isomers from non-volatile ones. rsc.orgprepchem.com In the case of nitrophenols, the ortho-isomer is often more volatile due to intramolecular hydrogen bonding, allowing it to be separated from the para-isomer. rsc.org

Chromatographic techniques, such as column chromatography, are also highly effective for separating isomers with different polarities. rsc.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving good separation.

A patent for the production of 3-fluoro-4-nitrophenol (B151681) describes a purification method involving washing with a mixture of water, ether, and dichloromethane (B109758) to remove isomers, resulting in a product with a purity of up to 99.2%. google.com A similar solvent-based purification strategy could likely be adapted for this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| SN-38 |

| Irinotecan |

| Camptothecin |

| 2,6-dichloro-3,5-difluorophenol |

| 3-fluoro-4-nitrophenol |

| m-fluorophenol |

| m-fluoroaniline |

| phenyl aldehyde |

| 3-fluoro-6-nitrophenols |

| 2-nitrophenol (B165410) |

| 4-nitrophenol (B140041) |

| 2,4-difluorophenol |

| 2,3,4-trifluoro-5-hydroxybenzoic acid |

| pentafluorophenol |

| 2,3,4-trifluorobenzonitrile |

| 2,3,4-trifluoroaniline |

| 2,4,6-trifluoro-3,5-dichlorobenzonitrile |

| 2,4,6-trifluoro-3,5-dichlorobenzoic acid |

| 2,4,6-trifluorobenzoic acid |

| 2,5-difluoro-6-nitrophenol |

| 2,5-Difluoro-4-aminophenol |

| 2,5-Dimethoxy-4-nitrophenol |

| 3,5-Difluoro-4-nitrophenylacetonitrile |

| 3,5-difluoropyridine |

| 2-chloro-5-methylpyridine |

| 2,4-difluorophenoxide |

| pyrazolo[4,3-c]pyridine |

| 2,4-difluoropyridyl |

| pyrazolo[4,3-b]pyridine |

| vanillic aldehydes |

| N-methylthiourea |

| methyl acetoacetate |

| 2-amino-1-(4-nitrophenyl)-1,3-propanediol |

| benzaldehyde |

| malononitrile |

| hydrazine hydrate |

| ethyl acetoacetate |

| taurine |

| dihydropyrano[2,3-c]pyrazoles |

| phenylhydrazine |

| diphenyl diselenide |

| 2,4-pentanedione |

| 4-selanylpyrazoles |

| trifluoromethoxybenzene |

| 4-chloro-2-methyl-5-nitrophenol |

| 4-chloro-2-methylphenylsulphonate |

| 4-chloro-2-methyl-aniline |

| 3-nitrophenol |

| 4-aminophenol |

| 2,4-Difluoro-3-nitrophenol |

| 4-Nitrophenol |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine |

| 2-chloro-2-methyl-5-nitrophenol |

| 2-chloro-2-methyl-phenol |

| 2-chloro-2-methyl-phenyl sulfonate |

| 2-chloro-2-methyl-aniline |

| 2-chloro-2-methyl-5-nitro-phenyl sulfonate |

Mechanistic and Kinetic Investigations of Reactions Involving 3,5 Difluoro 4 Nitrophenol

Electron-Withdrawing Effects of Nitro and Fluoro Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by its substituents. In 3,5-Difluoro-4-nitrophenol, the benzene (B151609) ring is substituted with two fluorine atoms and a nitro group, all of which are electron-withdrawing groups (EWGs). These groups decrease the electron density of the aromatic ring, a phenomenon known as deactivation. numberanalytics.com

The electron-withdrawing nature of these substituents occurs through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I): Fluorine, being the most electronegative element, strongly pulls electron density from the ring through the sigma (σ) bond. libretexts.orglibretexts.org The nitro group also exerts a powerful inductive pull due to the high electronegativity of its nitrogen and oxygen atoms. libretexts.orguobabylon.edu.iq This withdrawal of electron density through single bonds deactivates the ring towards electrophilic attack. libretexts.org

The combined influence of these EWGs makes the aromatic ring in this compound significantly electron-deficient. This deactivation has major implications for its reactivity, rendering it much less susceptible to electrophilic aromatic substitution and, conversely, activating it toward nucleophilic aromatic substitution. numberanalytics.combyjus.com The extent of these effects can be quantified using Hammett substituent constants (σ), where larger positive values indicate stronger electron-withdrawing capabilities. wikipedia.org

Table 1: Hammett Substituent Constants for Fluoro and Nitro Groups

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| Fluoro (-F) | +0.337 | +0.062 |

| Nitro (-NO₂) | +0.710 | +0.778 |

Data sourced from Wikipedia's compilation of Hammett constants. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS): Due to the profound deactivating effects of the two fluoro and one nitro substituent, this compound is highly unreactive towards electrophilic aromatic substitution. numberanalytics.com Electron-withdrawing groups make the benzene ring electron-poor, which repels incoming electrophiles. Reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on rings bearing strong deactivating groups like the nitro group. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is favored by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to a good leaving group. byjus.comwikipedia.org In the case of this compound, the fluorine atoms themselves can act as leaving groups.

The SNAr mechanism typically proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate. wikipedia.org This intermediate is known as a Meisenheimer complex . masterorganicchemistry.comwikipedia.org The stability of this complex is crucial and is significantly enhanced by the presence of EWGs like the nitro group, which help to delocalize the negative charge. byjus.commasterorganicchemistry.com

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. researchgate.net

For SNAr reactions on activated aryl fluorides, the first step—the formation of the Meisenheimer complex—is generally the rate-determining step. researchgate.netumich.edu The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, making it a prime target for nucleophilic attack. nih.gov Kinetic studies on similar systems, such as 2,4-difluoronitrobenzene, have been used to model and understand these reaction pathways, which can involve complex parallel and consecutive product formations. psecommunity.org

Examination of Thermal and Photolytic Reaction Pathways

Photolytic Pathways: Nitrophenols are known to absorb sunlight and undergo photolysis. rsc.orgrsc.org Studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) show that they can dissociate under light in both gas and aqueous phases. rsc.orgrsc.org The primary photolysis products are often hydroxyl radicals (OH•) and nitrogen monoxide (NO), rather than nitrous acid (HONO). rsc.org However, the photolysis of nitrophenols is considered a potential source of atmospheric HONO, which plays a significant role in atmospheric chemistry. psu.edupnas.org The photolysis frequency, a measure of the reaction rate under sunlight, is a key parameter in these studies. nih.gov For 4-nitrophenol, photolysis can be induced by visible light on the surface of particulates, driven by nonradical species like singlet oxygen (¹O₂), leading to the breaking of C-N and O-H bonds. pnas.org Given its structure, this compound is expected to exhibit similar photochemical activity, likely leading to radical formation and degradation upon exposure to UV or visible light. The kinetics of such reactions are often studied to understand their environmental fate. mdpi.comresearchgate.net

Role of Intermediates and Transition States in Reaction Mechanisms

The progression of a chemical reaction from reactants to products occurs via one or more high-energy transition states and may involve the formation of temporary, but structurally distinct, intermediates.

Intermediates: In the context of SNAr reactions of this compound, the most significant intermediate is the Meisenheimer complex . masterorganicchemistry.comwikipedia.org This is a negatively charged, non-aromatic cyclohexadienyl anion formed when the nucleophile adds to the aromatic ring. wikipedia.org The stability of the Meisenheimer complex is a critical factor in the reaction kinetics. The electron-withdrawing nitro and fluoro groups in this compound play a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance and induction. byjus.commasterorganicchemistry.com In some cases, particularly with highly electron-poor aromatic systems, Meisenheimer complexes can be stable enough to be isolated and characterized. masterorganicchemistry.comwikipedia.org

Transition States: A transition state is the highest energy point on the reaction coordinate between two species (e.g., reactants and an intermediate). In a typical two-step SNAr reaction, there are two transition states: one for the formation of the Meisenheimer intermediate and one for its decomposition to products. rsc.org The rate-determining step of the reaction is the one with the higher activation energy (the higher-energy transition state). For activated aryl fluorides, this is usually the initial nucleophilic attack and formation of the Meisenheimer complex. researchgate.netnih.gov

Recent research has shown that the SNAr mechanism is not always a simple two-step process. Depending on the nucleophile, leaving group, and substrate, the reaction can exist on a mechanistic continuum, ranging from a clear stepwise pathway to a fully concerted mechanism (cSNAr), which proceeds through a single transition state without a stable intermediate. rsc.orgnih.govacs.org In these concerted or borderline cases, the transition state involves simultaneous (though not necessarily synchronous) bond-formation with the nucleophile and bond-breaking with the leaving group. rsc.org Computational studies, such as Density Functional Theory (DFT), are often employed to model the geometries and energies of these transition states and to elucidate the precise mechanism for a given reaction. rsc.orgacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-difluoronitrobenzene |

| 2-nitrophenol |

| 3,5-difluoro-2,4,6-trinitroanisole |

| 4-nitrophenol |

| Calcium carbonate |

| Calcium oxide |

| Carbon dioxide |

| Carbonyl fluoride |

| Chlorodifluoroacetate |

| Diazene |

| Friedel-Crafts |

| Hydrogen fluoride |

| Hydroxyl radical |

| Meisenheimer complex |

| Nitric oxide |

| Nitrobenzene |

| Nitrous acid |

| Perfluorobutanoic acid |

| Perfluoropropionic acid |

| Quicklime |

| Singlet oxygen |

| Tetrafluoroethylene |

| Tetrafluoromethane |

| Trifluoroacetate |

| Trifluoroacetic acid |

Advanced Spectroscopic and Spectrometric Characterization of 3,5 Difluoro 4 Nitrophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms. For 3,5-Difluoro-4-nitrophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a comprehensive characterization.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is simplified due to the molecule's C₂v symmetry. The two protons at positions 2 and 6 are chemically and magnetically equivalent. The hydroxyl proton (–OH) also gives rise to a signal, though its chemical shift can be variable and dependent on factors like solvent, concentration, and temperature.

The aromatic protons (H-2 and H-6) are expected to appear as a triplet. This splitting pattern arises from coupling to the two adjacent, equivalent fluorine nuclei at positions 3 and 5. The electron-withdrawing nature of the nitro group at C-4 and the fluorine atoms at C-3 and C-5 deshields these protons, causing their signal to appear downfield. The phenolic proton signal is typically a broad singlet, which may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance from the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | 7.8 - 8.2 | Triplet (t) | ³JH-F ≈ 7-9 Hz |

| -OH | 5.0 - 10.0 | Broad Singlet (br s) | N/A |

Carbon-13 (¹³C) NMR Spectral Analysis

The symmetry of this compound results in four distinct signals in the proton-decoupled ¹³C NMR spectrum. These correspond to the four sets of equivalent carbon atoms: C-1 (hydroxyl-bearing), C-2/C-6 (proton-bearing), C-3/C-5 (fluorine-bearing), and C-4 (nitro-bearing).

The chemical shifts are heavily influenced by the substituents. The carbon atom attached to the hydroxyl group (C-1) and the carbon attached to the nitro group (C-4) are significantly deshielded. The most prominent feature in the ¹³C spectrum is the presence of carbon-fluorine (C-F) coupling. The signal for C-3/C-5 will appear as a doublet with a large one-bond coupling constant (¹JC-F). The signals for adjacent carbons (C-2/C-6 and C-4) will exhibit smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively, often appearing as triplets or more complex multiplets.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 | 150 - 155 | Triplet (t) | ³JC-F ≈ 3-5 Hz |

| C-2, C-6 | 115 - 120 | Doublet of doublets (dd) or Triplet (t) | ²JC-F ≈ 10-15 Hz |

| C-3, C-5 | 158 - 163 | Doublet (d) | ¹JC-F ≈ 240-250 Hz |

| C-4 | 135 - 140 | Triplet (t) | ²JC-F ≈ 15-20 Hz |

Fluorine-19 (¹⁹F) NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.gov For this compound, the two fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum.

The chemical shift of this signal is influenced by the electronic environment, particularly the ortho-nitro group and the para-hydroxyl group. The signal is expected to be a triplet, resulting from coupling to the two adjacent, equivalent protons (H-2 and H-6).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| F-3, F-5 | -115 to -125 | Triplet (t) | ³JF-H ≈ 7-9 Hz |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for making unambiguous assignments by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a standard COSY spectrum would show no cross-peaks, as all aromatic protons are chemically equivalent, thus confirming the magnetic equivalence of the H-2 and H-6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu An HSQC spectrum would display a single cross-peak connecting the signal of the H-2/H-6 protons to the signal of the C-2/C-6 carbons, definitively assigning the proton-bearing carbon. doi.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations, typically over two or three bonds (²JC-H and ³JC-H), which is invaluable for piecing together the molecular skeleton. sdsu.edu For this compound, HMBC would be the most informative 2D experiment.

Table 4: Expected Key HMBC Correlations for this compound

| Proton | Correlating Carbons | Type of Correlation | Significance |

|---|---|---|---|

| H-2, H-6 | C-4 | ³JC-H | Confirms proximity to the nitro-substituted carbon. |

| H-2, H-6 | C-3, C-5 | ²JC-H | Confirms proximity to the fluorine-substituted carbons. |

| H-2, H-6 | C-1 | ³JC-H | Confirms proximity to the hydroxyl-substituted carbon. |

| H-2, H-6 | C-2, C-6 | ²JC-H | A weak correlation may be observed. |

| -OH | C-1 | ²JC-H | Confirms the position of the hydroxyl group. |

| -OH | C-2, C-6 | ³JC-H | Further confirms the structure around the -OH group. |

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides a unique "fingerprint" and confirms the presence of its key functional groups. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).

Key expected absorption bands include a broad O-H stretching vibration for the phenolic group, characteristic aromatic C-H stretches, and strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro (NO₂) group. The strong electronegativity of fluorine results in a powerful C-F stretching absorption band. The analysis of these bands, when compared to related structures like 2,6-dibromo-4-nitrophenol, allows for confident assignment. tandfonline.com

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3600 - 3200 | O-H stretch (phenolic) | Broad, Medium-Strong |

| 3100 - 3000 | Aromatic C-H stretch | Weak-Medium |

| 1620 - 1590 | Aromatic C=C stretch | Medium |

| 1550 - 1500 | NO₂ asymmetric stretch | Strong |

| 1470 - 1440 | Aromatic C=C stretch | Medium |

| 1360 - 1300 | NO₂ symmetric stretch | Strong |

| 1300 - 1200 | C-O stretch (phenolic) | Strong |

| 1250 - 1100 | C-F stretch | Strong |

| ~850 | C-N stretch | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is characterized by specific peaks corresponding to the vibrations of its constituent functional groups.

Based on these analogous compounds, the FT-Raman spectrum of this compound is expected to exhibit key vibrational modes.

Predicted FT-Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Medium |

| C-H Stretch | 3000-3100 | Medium |

| NO₂ Asymmetric Stretch | ~1540-1625 | Strong |

| NO₂ Symmetric Stretch | ~1360-1400 | Strong |

| C-F Stretch | 1100-1400 | Strong |

| C-N Stretch | 800-900 | Medium |

| Ring Breathing Mode | ~1000-1070 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are instrumental in understanding the electronic transitions within a molecule. drawellanalytical.com

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of nitrophenol derivatives is characterized by absorption bands arising from π→π* and n→π* electronic transitions. For 4-nitrophenol (B140041), a strong absorption band is observed around 318-320 nm. researchgate.net The presence of fluorine substituents on the aromatic ring can influence the position and intensity of these absorption maxima.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. drawellanalytical.com The fluorescence properties of a compound are highly dependent on its molecular structure and environment. While many nitrophenols exhibit weak or no fluorescence, specific derivatives can be fluorescent. The study of sodium fluorescein (B123965) in the presence of 4-nitrophenol demonstrated significant quenching of fluorescence, indicating an interaction between the two molecules. mdpi.com

Detailed experimental UV-Vis and fluorescence data for this compound were not found in the provided search results. However, based on the behavior of similar compounds, the following characteristics can be anticipated.

Anticipated Electronic Spectroscopy Data for this compound

| Technique | Parameter | Expected Value |

| UV-Vis | λmax (in Methanol) | ~310-330 nm |

| Fluorescence | Emission | Likely weak or quenched |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways. uni-saarland.de

For this compound (C₆H₃F₂NO₃), the exact mass can be calculated with high precision. The fragmentation pattern in mass spectrometry provides a molecular fingerprint, revealing the stability of different parts of the molecule. A study on a related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), showed that the fragmentation process involves the dissociation of the para-nitro group. researchgate.netmdpi.com This suggests that a primary fragmentation pathway for this compound would likely involve the loss of the nitro group.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₃F₂NO₃ |

| Calculated Exact Mass | 175.0077 |

| Molecular Ion (M+) | m/z 175.0077 |

Predicted Fragmentation Pattern

| Fragment Ion | m/z | Possible Neutral Loss |

| [M - NO₂]⁺ | 129.0125 | NO₂ |

| [M - H₂O]⁺ | 157.0026 | H₂O |

| [M - CO]⁺ | 147.0125 | CO |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, studies of similar molecules like m-nitrophenol and various fluorinated compounds provide a basis for understanding its likely solid-state structure. mdpi.com For instance, the crystal structure of m-nitrophenol reveals a centrosymmetric structure with hydrogen-bonded chains. mdpi.com It is probable that this compound would also exhibit intermolecular hydrogen bonding involving the phenolic hydroxyl group and the nitro group. The fluorine atoms would also influence the crystal packing.

A search of the Cambridge Structural Database (CSD) for the crystal structure of the related compound 3,5-Dichloro-4-nitrophenol (CSD refcode: 797054) could offer further comparative insights into the potential crystal packing and intermolecular interactions of its difluoro analog. nih.gov

Predicted Crystallographic Data for this compound

| Parameter | Predicted Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or Non-centrosymmetric |

| Key Intermolecular Interactions | Hydrogen bonding (O-H···O-N), π-π stacking |

| Conformation | Planar or near-planar aromatic ring |

Computational and Theoretical Chemistry Studies of 3,5 Difluoro 4 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 3,5-Difluoro-4-nitrophenol. Density Functional Theory (DFT) and ab initio methods are the primary tools used for these investigations. qulacs.orgamazonaws.com DFT methods, such as B3LYP, are popular due to their balance of computational cost and accuracy. ajchem-a.comtandfonline.com These calculations are used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

For nitrophenol derivatives, theoretical studies have shown good agreement between calculated and experimental geometries. tandfonline.com For instance, in related phenol (B47542) derivatives, DFT calculations have been successfully used to predict geometrical parameters. tandfonline.com The optimized geometry of this compound would reveal the planarity of the benzene (B151609) ring and the orientation of the hydroxyl, nitro, and fluorine substituents. These structural details are crucial for understanding the molecule's interactions and reactivity.

Table 1: Representative Calculated Geometrical Parameters for Phenol Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | ~1.39 | - |

| C-O | ~1.36 | - |

| O-H | ~0.96 | - |

| C-N | ~1.45 | - |

| N-O | ~1.22 | - |

| C-C-C (ring) | - | ~120 |

| C-O-H | - | ~109 |

| C-C-N | - | ~119 |

Note: These are approximate values based on general findings for similar compounds and would be specifically calculated for this compound in a dedicated study.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. Conversely, the LUMO is likely to be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the phenoxy group to the nitro group.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide quantitative measures of the molecule's reactivity. tandfonline.com For example, a high electrophilicity index suggests a strong capacity to act as an electrophile.

Table 2: Calculated Electronic Properties of a Representative Nitrophenol

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.770 |

| ELUMO | -3.330 |

| HOMO-LUMO Gap (ΔE) | 3.440 |

| Ionization Potential (I) | 6.770 |

| Electron Affinity (A) | 3.330 |

| Electronegativity (χ) | 5.050 |

| Chemical Hardness (η) | 1.720 |

| Electrophilicity Index (ω) | 7.412 |

Note: Data is for a similar heterocyclic compound and serves as an illustrative example. tandfonline.com Specific values for this compound would require dedicated calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.descirp.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.

For example, interactions between the lone pair orbitals of the oxygen atom (LP(O)) and the antibonding π* orbitals of the C-C bonds in the ring (π*(C-C)) would be prominent. Similarly, interactions involving the nitro group's orbitals would highlight its role in the electronic structure.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. ijsr.net Theoretical calculations of vibrational frequencies, when scaled appropriately, often show excellent agreement with experimental data, aiding in the assignment of complex spectra. tandfonline.comijsr.net

For this compound, DFT calculations can predict the characteristic vibrational modes, including the O-H stretch, the symmetric and asymmetric stretches of the NO₂ group, the C-F stretches, and the various vibrations of the aromatic ring. ijsr.net Comparing these predicted spectra with experimental results allows for a detailed and accurate assignment of the observed spectral bands.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which for this molecule would likely involve π → π* and n → π* transitions, including intramolecular charge transfer.

Studies on Acidity and Hydrogen Bonding Interactions in Solution and Gas Phase

The acidity of phenols is a key chemical property that is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and fluoro groups in this compound, are expected to increase its acidity compared to phenol itself by stabilizing the corresponding phenoxide anion. Computational methods can predict the pKa value of the molecule, providing a quantitative measure of its acidity. stackexchange.com

Furthermore, these methods can be used to study hydrogen bonding interactions. acs.org For this compound, both intramolecular and intermolecular hydrogen bonding can be investigated. While an intramolecular hydrogen bond between the hydroxyl and nitro groups is not possible due to their positions, its capacity for strong intermolecular hydrogen bonding in solution or the solid state can be modeled. vedantu.comquora.com Theoretical studies can calculate the strength of these hydrogen bonds and their effect on the molecular structure and properties.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are candidates for non-linear optical (NLO) materials. ambeed.com Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netscirp.org These parameters are crucial for assessing a molecule's potential for applications in optoelectronics.

The presence of both electron-donating (hydroxyl) and strong electron-withdrawing (nitro) groups connected by a π-conjugated system in this compound suggests that it may exhibit a significant hyperpolarizability. DFT calculations can provide a reliable estimation of these NLO properties, guiding the synthesis and experimental validation of new NLO materials. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenol |

| 4-Nitrophenol (B140041) |

Applications of 3,5 Difluoro 4 Nitrophenol and Its Derivatives in Advanced Synthesis and Materials Science Research

Strategic Intermediate in the Synthesis of Fluorinated Fine Chemicals

3,5-Difluoro-4-nitrophenol serves as a crucial intermediate in the synthesis of a variety of fluorinated fine chemicals. myskinrecipes.com The presence of fluorine atoms can significantly alter the physical, chemical, and biological properties of organic molecules, often enhancing their thermal stability, lipophilicity, and metabolic resistance. mdpi.com Consequently, the development of synthetic methodologies utilizing fluorinated building blocks like this compound is of great interest. researchgate.net

The reactivity of the functional groups on the this compound ring allows for a range of chemical transformations. The nitro group can be reduced to an amino group, which can then undergo further reactions, while the phenolic hydroxyl group can be alkylated or acylated. The fluorine atoms themselves can be subject to nucleophilic aromatic substitution under certain conditions. These reactions provide access to a diverse array of more complex fluorinated molecules. For instance, it is a reactant in the synthesis of benzimidazole (B57391) derivatives that act as phosphodiesterase 10A inhibitors. hsppharma.com

Precursor for Advanced Materials Development (e.g., Liquid Crystals, Polymers, Dyes)

The unique electronic and structural characteristics of this compound and its derivatives make them valuable precursors for the development of advanced materials.

Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their ability to modify the mesophase behavior, dielectric anisotropy, and other key properties of liquid crystal mixtures. nih.gov While direct use of this compound in liquid crystals is not extensively documented, its structural motifs are relevant. For example, fluorinated phenols and nitrophenols are components of more complex liquid crystalline molecules. The introduction of fluorine atoms can influence the molecular packing and intermolecular interactions that govern the formation of liquid crystal phases. researchgate.nettcichemicals.com For example, the compound RM734, which contains a nitrophenoxy group, exhibits a ferroelectric nematic phase. aps.org

Polymers: Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. The incorporation of fluorinated monomers, which can be synthesized from precursors like this compound, allows for the tailoring of polymer properties. For example, polyarylene thermoset resins have been synthesized through the cyclopolymerization of monomers containing difluoropyridine units derived from functionalized phenols. mdpi.com

Dyes: Nitrophenols are known intermediates in the synthesis of dyes. js-chemical.comsolubilityofthings.com The color of organic dyes is determined by their electronic structure, and the introduction of fluorine atoms and nitro groups can significantly influence the absorption and emission properties. Derivatives of this compound could potentially be used to create new dyes with specific desired colors and improved stability.

Derivatization Strategies for Enhancing or Modulating Chemical Properties

The chemical properties of this compound can be systematically modified through various derivatization strategies to enhance its utility in different applications. researchgate.net Derivatization involves chemically modifying a molecule to produce a new compound with properties suitable for a specific purpose. researchgate.net

Common derivatization reactions for this compound and its analogues include:

Reduction of the Nitro Group: The nitro group can be reduced to an amine, creating a new reactive site for amidation, sulfonylation, or diazotization reactions. This is a key step in the synthesis of many complex molecules. acs.org

Alkylation/Acylation of the Phenolic Hydroxyl Group: The hydroxyl group can be converted into an ether or an ester, which can alter the molecule's solubility, reactivity, and electronic properties. tandfonline.com

Nucleophilic Aromatic Substitution: The fluorine atoms on the ring can be displaced by other nucleophiles under specific reaction conditions, allowing for the introduction of a wide range of functional groups.

These strategies enable the fine-tuning of properties such as solubility, reactivity, and biological activity, making the resulting derivatives suitable for a broader range of applications.

Exploration of Structure-Property Relationships in Novel Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for the rational design of new functional molecules. By systematically varying the substituents on the aromatic ring, researchers can investigate how these changes affect the compound's physical, chemical, and biological characteristics.

For example, in medicinal chemistry, structure-activity relationship (SAR) studies are conducted to identify the key structural features responsible for a molecule's therapeutic effects. acs.org Similar principles can be applied to materials science, where the goal is to understand how molecular structure influences properties like liquid crystallinity, polymer stability, or dye color. ekb.eg

Environmental Chemistry and Degradation Pathways of Fluorinated Nitrophenols

Photodegradation Mechanisms and Environmental Half-Lives

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of many organic pollutants in the environment. For nitrophenolic compounds, this process can be influenced by factors such as pH, the presence of other substances, and the specific wavelengths of light.

For fluorinated phenols, studies on compounds like 2,6- and 3,5-difluorophenol (B1294556) have been conducted to understand their photolytic behavior under various aqueous conditions. acs.org Research on the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) demonstrated that it undergoes photohydrolytic degradation to produce trifluoroacetic acid. acs.org Another study on 2,5-Difluoro-4-nitrophenol, a structural isomer of the title compound, suggests that its photodegradation under UV irradiation could proceed via nitro reduction to form 2,5-difluoro-4-aminophenol, likely through a radical-mediated pathway.

The environmental half-life of a compound is a key indicator of its persistence. For nitrophenols in general, atmospheric half-lives are estimated to be between 3 and 18 days. In water, both photolysis and biodegradation are important degradation processes, with half-lives ranging from one to eight days in freshwater and 13 to 139 days in seawater. The half-life of nitrophenols in soil can vary significantly based on conditions, with aerobic degradation being faster than anaerobic degradation. Specific half-life data for 3,5-Difluoro-4-nitrophenol in various environmental compartments have not been reported.

Biotransformation and Biodegradation Processes in Diverse Ecosystems

Biotransformation and biodegradation are critical processes that determine the ultimate fate of organic pollutants in the environment. These processes are mediated by microorganisms that can utilize these compounds as a source of carbon, nitrogen, or energy.

The biodegradation of nitrophenols has been extensively studied. For example, Pseudomonas putida has been shown to completely degrade p-nitrophenol. d-nb.info Two primary aerobic biodegradation pathways for p-nitrophenol have been identified: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway, with the hydroquinone pathway being dominant in many cases. frontiersin.org These pathways involve the initial enzymatic removal of the nitro group, followed by ring cleavage. frontiersin.org

The presence of fluorine atoms on the aromatic ring can significantly impact the biodegradability of a compound. Halogenated aromatics are often more resistant to microbial degradation than their non-halogenated counterparts. bohrium.com However, several microbial strains have been identified that can degrade halogenated nitrophenols. For instance, Rhodococcus imtechensis strain RKJ300 has been shown to utilize 2-chloro-4-nitrophenol (B164951) as a sole source of carbon and energy. The degradation of 2-chloro-4-nitrophenol by this bacterium proceeds through the formation of chlorohydroquinone (B41787) and hydroquinone. Fungi, such as Caldariomyces fumago, have also demonstrated the ability to degrade halogenated nitroaromatic compounds. mdpi.com

Specific studies on the biotransformation of this compound are scarce. However, research on fluoronitrophenols indicates that enzymatic hydrolysis can occur, although it may be non-specific. dtic.mil The initial step in the biodegradation of halogenated phenols and nitrophenols is often catalyzed by monooxygenase enzymes that perform dehalogenation or denitration via a hydroquinone pathway. researchgate.net

Metabolite Identification and Environmental Fate Modeling of Degradation Products

Identifying the breakdown products (metabolites) of a pollutant is crucial for understanding its complete environmental impact, as some metabolites can be as or more toxic than the parent compound. Environmental fate models are then used to predict the distribution and persistence of both the parent compound and its degradation products.

For p-nitrophenol, the hydroquinone and hydroxyquinol pathways lead to intermediates such as benzoquinone, hydroquinone, and γ-hydroxymuconic semialdehyde, which are further broken down. frontiersin.org In the degradation of halogenated nitrophenols like 2-chloro-4-nitrophenol, metabolites such as chlorohydroquinone and hydroquinone have been identified. For 3-methyl-4-nitrophenol, a compound structurally similar to the title compound, methyl-1,4-benzoquinone and methylhydroquinone (B43894) have been identified as intermediates. frontiersin.org Given these precedents, it is plausible that the biodegradation of this compound could proceed through the formation of fluorinated hydroquinones.

Environmental fate models, such as fugacity-based models, are used to predict how chemicals partition between different environmental compartments (air, water, soil, sediment). researchgate.net However, the applicability of current fate models to the wide range of per- and polyfluoroalkyl substances (PFAS) is limited due to a lack of experimental data for many of these compounds. publish.csiro.au Developing accurate models for fluorinated compounds like this compound is challenging due to the unique properties conferred by the carbon-fluorine bond. researchgate.netacademie-sciences.fr Multimedia environmental fate models have been developed for some fluorinated compounds, such as perfluorooctanoic acid (PFOA), to assess their environmental distribution. nih.gov Such models would need to be adapted and validated with specific data for this compound to accurately predict its environmental fate and that of its potential degradation products.

Remediation Technologies and Environmental Management Strategies

The contamination of soil and water with persistent organic pollutants (POPs) necessitates the development of effective remediation technologies and management strategies. For nitrophenol contamination, a variety of physical, chemical, and biological methods have been explored.

Remediation Technologies:

Activated Carbon Adsorption: This is a highly effective method for removing nitrophenols from water.

Advanced Oxidation Processes (AOPs): AOPs utilize strong oxidizing agents like ozone or UV light in combination with catalysts to break down nitrophenols into less harmful substances. walshmedicalmedia.com Technologies combining plasma and ozonation have also shown promise for the degradation of p-nitrophenol. modares.ac.ir

Bioremediation: This approach uses microorganisms to degrade contaminants. Bioaugmentation, which involves introducing specific microbial populations to a contaminated site, can enhance the degradation of nitrophenols. Both in-situ and ex-situ bioremediation strategies have been considered for nitrophenol-contaminated environments. researchgate.net

Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants from soil and water. mdpi.com

Soil Washing: This ex-situ technique uses washing solutions to remove contaminants from soil. For fluorine-contaminated soil, various solutions, including acids and alkaline agents, have been tested with varying effectiveness. newhaven.edu

Electrokinetic Remediation: This in-situ method uses a low-level direct current to move contaminants through the soil for collection. It has shown potential for removing fluorine from contaminated soil. researchgate.net

Incineration: High-temperature incineration is a method for the destruction of POPs, including those in contaminated soil. unep.org

Environmental Management Strategies:

The management of persistent organic pollutants like fluorinated nitrophenols is guided by international agreements such as the Stockholm Convention. basel.intepa.gov The core principle is the environmentally sound management of wastes containing POPs, with a focus on destruction or irreversible transformation of the POP content. unep.orgbasel.int Key management strategies include:

Waste Management: Proper handling, transport, and disposal of wastes containing POPs are crucial to prevent environmental release. veolia.com This includes the use of approved destruction technologies like high-temperature incineration. naturalresources.wales

Regulatory Frameworks: Establishing and enforcing regulations that limit the production, use, and release of POPs are fundamental to long-term environmental protection. epa.gov

Site Remediation: Contaminated sites must be managed in an environmentally sound manner, with remediation efforts proportionate to the risks posed. epa.gov

Monitoring: Regular monitoring of environmental compartments (air, water, soil) is necessary to assess the extent of contamination and the effectiveness of management strategies. news-medical.net

Below is a table summarizing potential remediation technologies for sites contaminated with fluorinated nitrophenols.

| Remediation Technology | Description | Applicability |

| Activated Carbon Adsorption | Contaminants are adsorbed onto the surface of activated carbon particles. | Water treatment |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize contaminants. | Water and wastewater treatment |

| Bioremediation (Bioaugmentation) | Introduction of specific microorganisms to enhance biodegradation. | Soil and groundwater treatment |

| Phytoremediation | Use of plants to remove, degrade, or stabilize contaminants. | Soil and shallow water treatment |

| Soil Washing | Ex-situ treatment using a liquid to extract contaminants from soil. | Soil treatment |

| Electrokinetic Remediation | In-situ use of an electric field to move contaminants for removal. | Soil treatment |

| High-Temperature Incineration | Destruction of contaminants at high temperatures. | Solid and liquid wastes, contaminated soil |

Emerging Research Frontiers for 3,5 Difluoro 4 Nitrophenol

Integration with Flow Chemistry and Continuous Manufacturing Techniques

The transition from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. While specific research on the flow synthesis of 3,5-Difluoro-4-nitrophenol is nascent, extensive studies on related nitrophenols and fluorinated aromatics highlight a clear and advantageous path forward.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing the often highly exothermic nitration reactions. wuxiapptec.com This precise control minimizes the formation of unwanted isomers and byproducts, leading to higher purity and yield. For instance, a three-step continuous flow synthesis for a related compound, 4-fluoro-2-methoxy-5-nitrophenol, was developed involving esterification, nitration, and hydrolysis with a total residence time of only 234 seconds and a final purity of 96.8%. google.com Such systems improve production efficiency and are more amenable to large-scale, automated production. wuxiapptec.comgoogle.com

Patents for the continuous production of other isomers like 5-fluoro-2-nitrophenol (B146956) demonstrate the industrial interest in this technology. These systems often employ a loop reactor or a series of stirred-tank reactors to ensure consistent product quality and high throughput. google.com The advantages of continuous flow processing over batch methods for nitrophenol synthesis are significant, as detailed in the table below.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and poor heat dissipation. | Inherently safer with small reaction volumes, excellent heat transfer, and better control over exothermic events. wuxiapptec.com |

| Efficiency & Yield | Often lower yields due to side reactions and difficult-to-control conditions. | Higher yields and selectivity due to precise control of stoichiometry, temperature, and residence time. researchgate.net |

| Scalability | Scaling up is complex, often requiring complete process redesign ("scale-up issues"). | Scalability is achieved by running the process for longer durations or by parallelizing reactors ("scaling-out"). wuxiapptec.com |

| Product Quality | Batch-to-batch variability can be high. | Consistent product quality and purity. google.com |

| Process Footprint | Large reactors and associated infrastructure require significant space. | Compact reactor systems reduce the physical footprint of the manufacturing plant. researchgate.net |

The integration of in-line purification and analysis techniques, such as membrane-based separation and real-time spectroscopy, further enhances the appeal of continuous manufacturing for compounds like this compound, paving the way for on-demand, decentralized chemical production. researchgate.net

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the chemistry "beyond the molecule," explores the systems formed by the association of two or more chemical species through non-covalent intermolecular forces. nobelprize.org this compound is an excellent candidate for research in this field due to its array of functional groups capable of forming specific, directional interactions that drive self-assembly and molecular recognition.

The fluorine atoms in the molecule are of particular interest. "Organic fluorine" can participate in a variety of intermolecular interactions, including hydrogen bonds (C-F···H), halogen bonds (F···F), and interactions with aromatic systems (C-F···π). researchgate.net These interactions are crucial in crystal engineering for designing functional materials with specific solid-state structures and properties. researchgate.net The interplay between these fluorine-mediated interactions and the more conventional hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitro group makes this compound a versatile building block for creating complex supramolecular architectures.

Research on related nitrophenols has demonstrated their utility in supramolecular systems. For example, pillararenes, a class of macrocyclic host molecules, have been used to create self-assembled nanocomposites that can bind and catalytically reduce 4-nitrophenol (B140041). bohrium.com The cavity of the pillararene encapsulates the nitrophenol guest, demonstrating a practical application of molecular recognition in catalysis. bohrium.com The specific intermolecular forces that this compound can employ are key to its potential in designing new materials.

| Interaction Type | Description | Relevant Functional Group(s) |

|---|---|---|

| Hydrogen Bonding (Donor) | A strong, directional interaction where a hydrogen atom is shared between two electronegative atoms. | -OH group |

| Hydrogen Bonding (Acceptor) | The electronegative atom that accepts the hydrogen bond. | -OH, -NO₂, -F groups |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | -F atoms |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Benzene (B151609) ring |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | -NO₂, -OH, C-F bonds |

| C-F···π Interactions | Interaction between a polarized C-F bond and the face of an aromatic ring. | -F atoms, Benzene ring |

By harnessing these interactions, researchers can design novel liquid crystals, porous organic frameworks, and smart materials where this compound acts as a critical structural or functional component.

Green Chemistry Approaches for Sustainable Synthesis and Processing

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and processing of nitrophenols, which traditionally involve harsh reagents and produce significant waste, are prime targets for green innovation. tidjma.tn

One major focus is the development of environmentally benign catalytic systems. For the reduction of nitrophenols to valuable aminophenols, researchers are exploring catalysts based on nanoparticles synthesized using green methods. nih.gov For example, palladium nanoparticles anchored on hierarchical zinc oxide microflowers have been shown to be highly effective for the reduction of 4-nitrophenol, with the catalyst being prepared without harsh reducing agents. rsc.org Other approaches utilize plant extracts as both reducing and capping agents for the synthesis of gold or silver nanoparticles, avoiding toxic chemicals and creating highly active catalysts. nih.gov

Biocatalysis offers another powerful green chemistry tool. Enzymes can perform chemical transformations with high selectivity under mild, aqueous conditions. chemrxiv.org Recent studies have shown that hydrogenase enzymes supported on carbon can efficiently hydrogenate a wide range of nitroarenes to their corresponding anilines using H₂ gas at atmospheric pressure, with water as the solvent and the catalyst being fully recyclable. chemrxiv.org This cofactor-free system demonstrates a sustainable alternative to traditional metal-catalyzed hydrogenations that often require high pressures and organic solvents. The application of such biocatalytic methods to the synthesis and transformation of this compound could drastically reduce the environmental footprint of its production.

| Process Step | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Synthesis (Nitration) | Use of concentrated nitric and sulfuric acids ("mixed acid"), producing significant acidic waste. | Flow chemistry for better control google.com; milder nitrating agents; solvent-free conditions. |

| Reduction to Aminophenol | Use of stoichiometric metal reductants (e.g., Fe, Sn in acid), generating large amounts of metal sludge. | Catalytic hydrogenation with recyclable catalysts (e.g., Pd/C, Pt/Al₂O₃) acs.org; Biocatalysis using enzymes. chemrxiv.org |

| Catalyst Synthesis | Often requires strong, toxic reducing agents (e.g., sodium borohydride) and organic solvents. | Use of plant extracts, sugars, or electrochemical methods for nanoparticle synthesis ("green synthesis"). nih.govrsc.org |

| Solvents | Use of volatile and often toxic organic solvents (e.g., dichloromethane (B109758), toluene). | Use of water, supercritical fluids, or ionic liquids; solvent-free reactions. chemrxiv.org |

Development of Advanced Analytical Techniques for Trace Analysis

As the applications of this compound expand, so does the need for advanced analytical methods capable of detecting and quantifying it at trace levels in complex matrices, such as environmental samples or biological systems. umu.seuregina.ca Halonitrophenols are recognized as an emerging class of disinfection byproducts in drinking water, which drives the need for highly sensitive detection methods. rsc.orgmdpi.com

Electrochemical sensors are a major frontier in this area. These devices offer rapid, in-situ detection with high sensitivity and selectivity. researchgate.net Researchers are developing novel electrode materials to enhance performance. For example, sensors based on laser-induced graphene (LIG) have shown high sensitivity for 4-nitrophenol detection, with limits of detection in the nanomolar range. acs.org Another advanced approach involves creating core-shell metal-organic frameworks (MOFs), such as Ag/ZIF-8@ZIF-67, which have been used to construct electrochemical sensors capable of detecting 2,6-dichloro-4-nitrophenol (B181596) with a detection limit of 20 nmol L⁻¹. rsc.org The unique porous structure and high surface area of these materials enhance the electrochemical response to the target analyte. rsc.orgresearchgate.net

For detailed structural and mechanistic studies, advanced hyphenated analytical techniques are being employed. A study on the thermal decomposition of a related energetic material, 3,5-Difluoro-2,4,6-trinitroanisole, utilized coupled techniques such as DSC-TG-MS-FTIR (Differential Scanning Calorimetry-Thermogravimetry-Mass Spectrometry-Fourier-Transform Infrared Spectroscopy) and T-jump-Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). mdpi.com These powerful methods provide real-time information on decomposition products and reaction pathways. mdpi.comresearchgate.net Furthermore, the presence of fluorine allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive technique that can be used to trace the fate of fluorinated compounds in various processes. dtic.mil

| Technique | Analyte(s) | Key Performance Metric(s) | Reference |

|---|---|---|---|

| Electrochemical Sensor (Laser-Induced Graphene) | 4-Nitrophenol | Limit of Detection (LOD): 95 nM | acs.org |

| Electrochemical Sensor (Ag/ZIF-8@ZIF-67 MOF) | 2,6-Dichloro-4-nitrophenol | LOD: 20 nmol L⁻¹; Linear Range: 0.24 - 288 µmol L⁻¹ | rsc.org |

| Electrochemical Sensor (Pillar researchgate.netarene mdpi.comquinone) | Mononitrophenols | LOD: 0.5 nM | chimicatechnoacta.ru |

| Fluorescence Sensor (Sodium Fluorescein) | 4-Nitrophenol | LOD: 2.07 µM (0.29 µg/mL) | mdpi.com |

| T-jump-Py-GC-MS | 3,5-Difluoro-2,4,6-trinitroanisole | Identification of initial thermal decomposition products. | mdpi.com |

Q & A

Q. What are the key considerations for synthesizing 3,5-Difluoro-4-nitrophenol with high purity?

Synthesis typically involves nitration of 3,5-difluorophenol under controlled conditions. Key steps include:

- Nitration optimization : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions like over-nitration or ring sulfonation .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >97% purity. Monitor purity via HPLC (C18 column, 70% methanol/water mobile phase) and confirm absence of dinitro byproducts via LC-MS .

- Handling precautions : Store intermediates at 0–6°C to prevent decomposition .

Q. How can spectroscopic methods distinguish this compound from positional isomers (e.g., 2,5-Difluoro-4-nitrophenol)?

- ¹⁹F NMR : The para-nitro group deshields fluorine atoms at positions 3 and 5, producing distinct doublets (δ ~ -110 ppm, J = 12 Hz). Positional isomers show split patterns shifted by 5–10 ppm .

- IR spectroscopy : The nitro group’s asymmetric stretching (1520 cm⁻¹) and phenolic O-H stretch (3200 cm⁻¹) confirm substitution patterns. Compare with reference spectra from NIST databases .

Q. What thermal stability data are critical for experimental design involving this compound?

- Melting point : 60–62°C (pure form). Deviations >2°C indicate impurities .

- Decomposition : Above 150°C, nitro groups decompose exothermically. Use differential scanning calorimetry (DSC) to identify safe handling thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of nitroaromatic fluorophenols?

- Case study : Conflicting data on dinitrophenol analogs (e.g., 2,4-DNP vs. 3,5-DNP) highlight the need for standardized assays. Use in vitro mitochondrial uncoupling assays (e.g., Seahorse XF Analyzer) to quantify bioenergetic disruption .

- Cross-validation : Compare results across cell lines (e.g., HepG2 vs. HEK293) and species (e.g., zebrafish embryos) to account for metabolic differences .

Q. What advanced computational methods predict the environmental fate of this compound?

- QSAR modeling : Use EPI Suite to estimate biodegradation (BIOWIN score <2.0 indicates persistence) and bioaccumulation (log Kow ~1.8 suggests low risk) .

- Reactive pathway analysis : Density functional theory (DFT) simulations (B3LYP/6-31G*) identify dominant photodegradation pathways under UV light (e.g., nitro group reduction to amine) .

Q. How can researchers address discrepancies in synthetic yields across different laboratories?

Q. What methodologies elucidate the compound’s role in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.